6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
6-(Phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hydroxyl group at position 4, a phenethylthio substituent at position 6, and an o-tolyl (2-methylphenyl) group at position 1. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with broad pharmacological relevance, including anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-(2-methylphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)24-18-16(13-21-24)19(25)23-20(22-18)26-12-11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTLKXVNPKOEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the reaction of an appropriate phenethylthiol with a pyrazolopyrimidine precursor. This process generally requires a catalyst and is conducted under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve large-scale batch reactors with optimized temperature controls and catalytic agents to facilitate the reaction. The industrial process also often includes purification steps such as recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: : It may also be subject to reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic substitution reactions, where functional groups can be replaced under the right conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed depend on the specific reaction type. Oxidation may yield sulfoxides or sulfones, while reduction typically results in corresponding alcohols or amines.
Scientific Research Applications
6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for:
Medicinal Chemistry: : Potential therapeutic effects such as anti-inflammatory and anticancer properties.
Biology: : Research into its interaction with various enzymes and proteins.
Industrial Uses: : Potential application in the development of specialized polymers or coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells, often binding to active sites on enzymes or receptors. This binding can alter the activity of these biomolecules, affecting various biochemical pathways. For instance, its anticancer properties might be due to the inhibition of particular kinases involved in cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substituents at positions 1, 4, and 4. These modifications significantly alter physicochemical properties and biological activities.
Key Observations :
- Position 6 : Phenethylthio (C₆H₅CH₂CH₂S-) increases lipophilicity compared to methylthio (CH₃S-) or allylthio (CH₂=CHCH₂S-), which could improve cell penetration but reduce aqueous solubility .
- Position 4 : The hydroxyl (-OH) group contributes to hydrogen bonding, contrasting with chloro (-Cl) or amine (-NH₂) derivatives, which may alter metabolic stability or target selectivity .
Physicochemical Properties
- Solubility : The hydroxyl group at position 4 increases polarity compared to chloro or amine derivatives (e.g., 4-Cl in ), but the phenethylthio group may counteract this, reducing aqueous solubility .
- Lipophilicity : LogP values are hypothesized to follow: phenethylthio > allylthio > methylthio > CF₃, based on substituent hydrophobicity .
- Stability : The hydroxyl group may confer susceptibility to oxidation or glucuronidation compared to more stable substituents like chloro .
Biological Activity
The compound 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N4OS
- Molecular Weight : 342.42 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, research on related derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase arrest in cancer cell lines such as HeLa cells, suggesting a disruption in normal cell cycle progression.
- Apoptosis Induction : The Annexin-V FITC staining assay demonstrated that these compounds can induce apoptosis in a dose-dependent manner.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 8ad | <2 | DNA binding and topo II inhibition |
| 8cf | <2 | Induces apoptosis and cell cycle arrest |
The mechanisms by which this compound exerts its biological effects include:
- DNA Interaction : Studies suggest that this compound may bind to DNA grooves, interfering with replication and transcription processes.
- Topoisomerase Inhibition : Similar compounds have demonstrated moderate inhibition of topoisomerase II, leading to increased DNA damage and subsequent apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Among these derivatives, those structurally related to this compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis.
Example Study Findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results Summary :
- Compounds demonstrated selective toxicity towards cancer cells over non-cancerous cells.
- Significant reduction in cell viability was observed at concentrations below 5 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
